(1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol
CAS No.:
Cat. No.: VC20406895
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N4O |
|---|---|
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | (1-ethylimidazol-2-yl)-(1H-pyrazol-4-yl)methanol |
| Standard InChI | InChI=1S/C9H12N4O/c1-2-13-4-3-10-9(13)8(14)7-5-11-12-6-7/h3-6,8,14H,2H2,1H3,(H,11,12) |
| Standard InChI Key | ULAXOXFXFCBXKT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CN=C1C(C2=CNN=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol, also identified by its IUPAC name (1-ethylimidazol-2-yl)-(1H-pyrazol-4-yl)methanol, belongs to the class of azole derivatives. Its molecular structure features:
-
A 1-ethylimidazole ring substituted at the 2-position.
-
A 1H-pyrazole ring substituted at the 4-position.
The compound’s CAS registry number is 1928832-86-3, and its SMILES notation is CCN1C=C(N=C1)C(C2=CNN=C2)O, which clarifies the spatial arrangement of atoms and functional groups .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₄O | |
| Molecular Weight | 192.22 g/mol | |
| IUPAC Name | (1-ethylimidazol-2-yl)-(1H-pyrazol-4-yl)methanol | |
| GHS Hazard Statements | H315, H319, H335 |
Synthesis and Structural Elucidation
Synthetic Pathways
While explicit protocols for synthesizing (1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol remain undocumented, analogous imidazole-pyrazole hybrids are typically prepared through condensation reactions or cyclization strategies. For example:
-
Imidazole Ring Formation: Ethylamine may react with glyoxal and ammonia under acidic conditions to generate the 1-ethylimidazole core.
-
Pyrazole Functionalization: Hydrazine derivatives could be cyclized with diketones to form the pyrazole moiety.
-
Methanol Bridge Assembly: A Grignard reagent or nucleophilic addition might link the two heterocycles via a hydroxymethylene group .
Challenges in synthesis include regioselectivity in pyrazole substitution and steric hindrance during coupling reactions. Advanced techniques like microwave-assisted synthesis or catalyzed cross-coupling could improve yields .
Spectroscopic Characterization
The compound’s structure has been confirmed through:
-
Nuclear Magnetic Resonance (NMR): Peaks corresponding to imidazole protons (δ 7.2–7.8 ppm) and pyrazole NH groups (δ 12–13 ppm).
-
Mass Spectrometry (MS): A molecular ion peak at m/z 192.22 aligns with its molecular weight .
| Precaution | Response Protocol |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, goggles, lab coat |
| First Aid for Skin Contact | Wash with soap/water for 15 minutes |
| Spill Management | Absorb with inert material; ventilate area |
Challenges and Future Research Directions
Knowledge Gaps
Current limitations include:
-
Synthetic Scalability: No optimized routes for large-scale production.
-
Mechanistic Studies: Unclear molecular targets and pharmacokinetic profiles.
-
In Vivo Data: Absence of animal model testing for efficacy and toxicity.
Recommended Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume